N-(2-bromophenyl)thian-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14BrNS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
WFTVNTIEASIDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Bromophenyl Thian 3 Amine and Analogous Structures
Direct N-Arylation Strategies for Amine Formation
Direct N-arylation methods involve the formation of the C-N bond between an aryl halide and an amine. Transition metal-catalyzed reactions are the most prominent in this category.
Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig, Ullmann-type Couplings)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This method is widely used for the synthesis of aryl amines from aryl halides and amines, offering a broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine. wikipedia.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for reaction efficiency. acs.org For instance, sterically hindered phosphine ligands like XPhos, RuPhos, and SPhos have shown excellent results in the coupling of various amines. acs.org
The Ullmann condensation, a copper-catalyzed N-arylation, represents an older but still relevant method for C-N bond formation. frontiersin.orgresearchgate.net Modern modifications of the Ullmann reaction often employ more environmentally friendly and milder conditions. frontiersin.org For example, CuI-catalyzed cross-coupling reactions can be performed in deep eutectic solvents in the absence of additional ligands, accommodating a variety of (hetero)aryl halides and amines. frontiersin.org While traditionally requiring harsh conditions, recent developments have made Ullmann-type couplings a valuable alternative to palladium-catalyzed methods, particularly due to the lower cost of copper catalysts. beilstein-journals.org
Table 1: Comparison of Buchwald-Hartwig and Ullmann-type Couplings for N-Arylation
| Feature | Buchwald-Hartwig Amination | Ullmann-type Coupling |
| Catalyst | Palladium | Copper |
| Ligands | Often required (e.g., phosphines) | Can be ligand-free in some cases |
| Reaction Conditions | Generally milder | Traditionally harsh, but milder methods are emerging |
| Substrate Scope | Very broad | Broad, with improvements in modern protocols |
| Cost | Higher catalyst cost | Lower catalyst cost |
Ligand-Free and Additive-Free Approaches in Amine Synthesis
In an effort to develop more sustainable and cost-effective synthetic methods, ligand-free and additive-free approaches for N-arylation have gained attention. Some copper-catalyzed Ullmann-type reactions can proceed without the need for additional ligands, particularly when using specific solvents like deep eutectic solvents. frontiersin.org Additionally, some protocols report successful N-arylation of nitrogen nucleophiles using copper catalysis without ligands. researchgate.net There are also reports of transition-metal-free N-arylation of tertiary amines using benzyne (B1209423) precursors at room temperature. organic-chemistry.orgacs.org These methods simplify the reaction setup and purification processes, making them attractive for large-scale synthesis.
Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a versatile method for preparing amines from carbonyl compounds and ammonia (B1221849) or primary amines. d-nb.infomasterorganicchemistry.comyoutube.com In the context of synthesizing N-(2-bromophenyl)thian-3-amine, this would involve the reaction of thian-3-one with 2-bromoaniline (B46623). The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being common choices. masterorganicchemistry.com NaBH3CN is particularly useful as it can selectively reduce imines in the presence of ketones or aldehydes. masterorganicchemistry.com The reaction can often be performed in a one-pot procedure, where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel. organicchemistrytutor.com
Recent advancements have introduced more sustainable catalytic systems for reductive amination. For example, cobalt-based catalysts have been developed for the reductive amination of ketones using hydrogen gas as the reductant. d-nb.info Ruthenium-catalyzed reductive amination of ketones has also been reported. rsc.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
| Sodium Borohydride (NaBH₄) | Common and inexpensive, can also reduce carbonyls. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Mild and selective, an alternative to NaBH₃CN. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd) | "Green" reducing agent, but may affect other functional groups. |
Precursor-Based Synthesis Routes
This category encompasses methods where a functional group on a precursor molecule is transformed into the desired amine functionality.
Reduction of Nitrile or Amide Precursors to Amine Derivatives
Primary amines can be synthesized by the reduction of nitriles or amides. libretexts.orglibretexts.org For the synthesis of this compound, a potential precursor would be N-(2-bromophenyl)thian-3-carboxamide. The reduction of amides to amines is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Similarly, the reduction of a nitrile precursor, such as one derived from a thiane (B73995) scaffold, can yield a primary amine. organic-chemistry.org The nitrile group itself can be a versatile handle in synthesis, capable of undergoing various transformations. mdpi.com
Alkylation of Amines with Halogenated Precursors
The direct alkylation of an amine with an alkyl halide is a fundamental method for forming C-N bonds. libretexts.orgucalgary.ca In this approach, 2-bromoaniline could be reacted with a 3-halothiane (e.g., 3-bromothiane or 3-iodothiane). This reaction is a nucleophilic substitution (SN2) where the amine acts as the nucleophile. ucalgary.ca
A significant challenge with this method is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.orgacs.org Using a large excess of the starting amine can help to favor mono-alkylation.
Stereoselective Synthesis of the Thian-3-amine (B2788540) Moiety and its Coupling
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a molecule is often critical to its pharmacological activity. For a molecule like this compound, achieving stereochemical control at the C3 position of the thian ring is a key synthetic challenge. The preparation of the chiral thian-3-amine core can be accomplished through advanced asymmetric catalytic methods.
One notable strategy involves a Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction, which provides access to chiral 3-amine-tetrahydrothiophene (thian) derivatives that possess a quaternary stereocenter. acs.org This method has been shown to produce the desired products in high yields (up to 93%) and with excellent diastereoselectivity and enantioselectivity (>20:1 dr and 92% ee). acs.org Such approaches are valuable as they establish the absolute stereochemistry of the amine moiety early in the synthetic sequence. More broadly, the stereoselective synthesis of amines bearing an α-stereocenter is often achieved by the nucleophilic addition of organometallic reagents to imines functionalized with a chiral auxiliary. wiley-vch.de
Once the stereochemically defined thian-3-amine is obtained, the subsequent critical step is its coupling with the 2-bromophenyl group. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. ursinus.edu This reaction is particularly well-suited for coupling aryl halides with primary or secondary amines. acs.org In this context, the reaction involves the coupling of the chiral thian-3-amine with 2-bromophenyl bromide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The general catalytic cycle for this transformation facilitates the formation of C-N bonds that are otherwise difficult to construct. bristol.ac.uk The process is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the thian-3-amine. A base then deprotonates the amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the target product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Evaluation of Reaction Conditions and Optimization for Yield and Selectivity
Optimizing the reaction conditions for the Buchwald-Hartwig amination is crucial for maximizing the yield of this compound while minimizing the formation of impurities. The interplay between the catalyst, ligand, base, solvent, and temperature is complex, and fine-tuning these variables is essential for an efficient synthesis. nih.gov High-throughput experimentation (HTE) techniques are increasingly employed to rapidly screen a wide array of conditions, enabling the efficient identification of the optimal parameters for a specific transformation. nih.govpurdue.edu
The optimization process for the synthesis of N-aryl amines typically focuses on several key parameters:
Evaluation of Palladium Catalysts and Phosphine Ligands The choice of ligand is often the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influences the selectivity of the reaction. acs.org A variety of electron-rich, sterically hindered phosphine ligands have been developed for this purpose. The performance of several common ligands in related C-N coupling reactions is summarized below.
| Ligand | Catalyst Precursor | Typical Conditions | Observed Performance/Yield | Reference |
|---|---|---|---|---|
| XPhos | Pd₂(dba)₃ | NaOtBu, Toluene, 100 °C | High yields (>90%) for a range of aryl bromides and amines. | bristol.ac.uk |
| tBuXPhos | [(cinnamyl)PdCl]₂ | Aqueous micellar medium, 30-50 °C | Excellent performance for coupling aryl bromides/chlorides with various amines. | researchgate.net |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃, Dioxane, 110 °C | Effective, though optimization of base and temperature is critical for yield. | bristol.ac.uk |
| BippyPhos | [Pd(crotyl)Cl]₂ | KOtBu, Aqueous micellar medium, 70 °C | Good to excellent yields for coupling aryl bromides with primary aliphatic amines. | acs.org |
| tBuBrettPhos | Pd G3 Precatalyst | KOtBu, Water/Toluene, RT | Known to be efficient for couplings with 1° amines, but can give low yields in some systems. | acs.org |
Influence of Base and Solvent System The base plays a crucial role in the deprotonation of the amine substrate, forming the active nucleophile for the coupling reaction. The choice of solvent is equally important, as it affects the solubility of the reactants and the stability and activity of the catalytic species. Weakly coordinating solvents like toluene, dioxane, and tert-butanol (B103910) are common. Recent advancements have also demonstrated the utility of aqueous micellar systems as a "green" alternative. researchgate.net
| Base | Solvent System | Temperature | General Outcome | Reference |
|---|---|---|---|---|
| NaOtBu | Toluene | 80-110 °C | A robust, general-purpose system for many aryl amine couplings. | bristol.ac.uk |
| KOtBu | Water (with surfactant) | 30-70 °C | Effective "green" conditions, particularly with specialized ligands like tBuXPhos. | acs.orgresearchgate.net |
| K₃PO₄ | Dioxane | 100 °C | A milder base, often used for sensitive substrates. | purdue.edu |
| Cs₂CO₃ | tert-Butanol | 80 °C | Often used with bidentate ligands like Xantphos. | bristol.ac.uk |
| NaOtBu | 10% tBuOH in Toluene | 100 °C | Solvent mixtures can be optimized to improve solubility and reaction rates. | purdue.edu |
Effect of Temperature and Reactant Concentration Reaction temperature and concentration are critical parameters that must be optimized to achieve high selectivity and yield. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or the formation of undesired side products. The concentration of the reactants, catalyst, and base must be carefully balanced. Design of Experiments (DoE) methodologies can systematically explore these variables to find the optimal reaction space where yield is maximized. bristol.ac.uk For instance, studies have shown that for a given ligand like XPhos, the highest yields (>90%) might be achieved at a specific temperature and concentration, such as 80°C and 0.4 M, with optimized catalyst and base loading. bristol.ac.uk Deviating from these optimal values can lead to a significant drop in product formation.
Advanced Structural Elucidation and Conformational Analysis of N 2 Bromophenyl Thian 3 Amine
Application of Spectroscopic Techniques for Structure Confirmation
Spectroscopic analysis provides the foundational evidence for the molecular structure of N-(2-bromophenyl)thian-3-amine, confirming its connectivity and elemental composition.
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the thian ring and the 2-bromophenyl group. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern. The protons on the thian ring will appear more upfield, with their chemical shifts and multiplicities being highly dependent on their axial or equatorial position within the ring's conformation. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and the proton at the chiral center (C3-H) would couple with adjacent methylene (B1212753) protons.
¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-Ar (4 positions) | 7.50 - 6.60 | m | - |
| H-N | 4.50 | br s | - |
| H-3 | 3.40 | m | - |
| H-2ax, H-2eq | 3.10 - 2.90 | m | - |
| H-4ax, H-4eq | 2.80 - 2.60 | m | - |
| H-6ax, H-6eq | 2.75 - 2.55 | m | - |
¹³C NMR Data (Predicted, 101 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-Ar (C-N) | 145.0 |
| C-Ar (4 carbons) | 132.0, 128.0, 118.0, 112.0 |
| C-Ar (C-Br) | 110.0 |
| C-3 | 55.0 |
| C-2 | 35.0 |
| C-6 | 32.0 |
| C-4 | 30.0 |
2D NMR experiments like COSY would show correlations between adjacent protons, for instance, between the H-3 proton and the methylene protons at H-2 and H-4. An HSQC spectrum would link each proton signal directly to its attached carbon signal, confirming the assignments made from the 1D spectra.
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is established as C₁₁H₁₄BrNS. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity.
High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This allows for the calculated exact mass to be compared with the experimentally determined mass, providing unequivocal validation of the molecular formula.
HRMS Data (Theoretical)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄⁷⁹BrNS |
| Calculated Exact Mass | 271.0084 |
| Molecular Formula | C₁₁H₁₄⁸¹BrNS |
An experimental finding of m/z values that match these calculated masses to within 0.001 Da would serve as definitive proof of the compound's elemental composition.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of the molecule.
For this compound, a successful crystallographic analysis would reveal:
The precise chair conformation of the thian ring.
The orientation of the 2-bromophenyl substituent relative to the thian ring (i.e., whether it adopts an axial or equatorial position).
The rotational angle (dihedral angle) of the phenyl ring with respect to the C-N bond.
Intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which dictate the crystal packing.
Based on related structures, a plausible crystal structure could be obtained. nih.govnih.gov
Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.012 |
| b (Å) | 11.421 |
| c (Å) | 11.105 |
| β (°) | 99.50 |
| V (ų) | 1125.1 |
These data would allow for the generation of a detailed 3D model of the molecule, confirming the connectivity established by NMR and providing unparalleled insight into its solid-state geometry.
Conformational Landscape Analysis of the Thian Ring and Aryl Moiety
The conformational flexibility of this compound is primarily dictated by the thian ring and the rotation around the C-N bond connecting it to the aryl group.
The thian ring, a six-membered heterocycle, is expected to adopt a stable chair conformation to minimize angle and torsional strain, similar to cyclohexane (B81311). cam.ac.ukchemistrytalk.org In this conformation, substituents on the ring can occupy either axial or equatorial positions. For the N-(2-bromophenyl)amino group at the C3 position, the equatorial orientation is generally favored to minimize steric hindrance (1,3-diaxial interactions) with the axial protons on C5 and the sulfur lone pairs. libretexts.org A ring flip can interconvert the axial and equatorial conformers, but the equatorial conformer is expected to be the major component at equilibrium.
Stereochemical Assignment and Determination of Enantiomeric Purity
The C3 carbon of the thian ring in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S). When synthesized from achiral precursors without a chiral influence, the product will be a racemic mixture (a 1:1 ratio of both enantiomers).
The absolute stereochemistry (R or S) can be definitively assigned using single-crystal X-ray crystallography, particularly if a suitable heavy atom like bromine is present (anomalous dispersion).
Determining the enantiomeric purity or enantiomeric excess (ee) of a sample is crucial. This is typically achieved using chiral chromatography (HPLC or GC) with a chiral stationary phase, which allows for the separation of the two enantiomers. Alternatively, NMR spectroscopy can be used after derivatization with a chiral agent, such as Mosher's acid chloride or a chiral solvating agent. nih.govrsc.org This converts the enantiomers into a pair of diastereomers, which will exhibit distinct and quantifiable signals in the NMR spectrum, allowing for the calculation of the enantiomeric ratio. acs.orgresearchgate.net
Article Generation Infeasible Due to Lack of Specific Scientific Data
Following a comprehensive and exhaustive search of scientific databases, patents, and chemical literature, it has been determined that there is insufficient publicly available research data to generate a scientifically accurate and detailed article on the chemical reactivity of This compound that adheres to the specific outline provided.
The user's request mandated a thorough article focusing solely on the specified compound, structured with detailed research findings and data tables for the following sections:
Chemical Reactivity and Functional Group Transformations of N 2 Bromophenyl Thian 3 Amine
Transformations Involving the Thian Ring System
While extensive general information exists for these fundamental organic reactions (such as N-acylation researchgate.net, Suzuki coupling mdpi.comrsc.org, Sonogashira coupling nih.govorganic-chemistry.org, and nucleophilic aromatic substitution byjus.comgovtpgcdatia.ac.in), no specific examples, datasets, or detailed research findings could be located for their application to N-(2-bromophenyl)thian-3-amine.
Creating an article under these circumstances would require speculation or extrapolation from differently substituted molecules. This would not meet the required standards of scientific accuracy and would violate the strict instruction to focus exclusively on the title compound. Therefore, the generation of a factually sound and verifiable article as requested is not possible at this time.
Oxidation Reactions of the Sulfur Atom (e.g., Sulfoxide (B87167), Sulfone Formation)
The sulfur atom in the thiane (B73995) ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations can significantly alter the molecule's physical and chemical properties, including its polarity and participation in further reactions.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. researchgate.net Common oxidizing agents for this purpose include hydrogen peroxide, peroxycarboxylic acids, and other peroxides. The reaction proceeds in a stepwise manner, allowing for the potential isolation of the intermediate sulfoxide.
For this compound, the oxidation would proceed as follows:
Sulfoxide Formation: Treatment with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield this compound 1-oxide.
Sulfone Formation: The use of a stronger oxidizing agent or an excess of the oxidant would further oxidize the sulfoxide to the corresponding sulfone, this compound 1,1-dioxide. researchgate.net The introduction of sulfonyl groups can significantly impact the polarity and aqueous solubility of a molecule. mdpi.com
The general scheme for these oxidation reactions is presented below:
Scheme 1: Oxidation of this compound this compound --[Oxidant]--> this compound 1-oxide --[Oxidant]--> this compound 1,1-dioxide
Rational Design and Synthesis of N 2 Bromophenyl Thian 3 Amine Derivatives and Analogues
Systematic Modifications of the Bromophenyl Moiety (e.g., Halogen Position, Additional Substituents)
Halogen Position: The position of the bromine atom on the phenyl ring is a critical determinant of the molecule's three-dimensional structure and its potential interactions with biological targets. Moving the bromine from the ortho- (as in the parent compound) to the meta- or para- position would create constitutional isomers with distinct electronic and steric profiles. This can significantly impact binding affinity and selectivity. For instance, in the design of quinoline (B57606) derivatives, the placement of a bromophenyl group was integral to their activity as DNA-gyrase inhibitors. acs.org
Additional Substituents: The introduction of other functional groups onto the bromophenyl ring can modulate its physicochemical properties. nih.gov This is a common strategy in drug design to enhance efficacy, selectivity, and pharmacokinetic profiles. nih.gov For example, adding electron-withdrawing groups (like nitro or cyano) or electron-donating groups (like methoxy (B1213986) or alkyl) can alter the electronic nature of the ring, affecting its reactivity and potential for hydrogen bonding or other interactions. rsc.org Research on phenyltriazole derivatives has shown that modifying the phenyl ring with various substituents can enhance antimicrobial efficacy. nih.gov
A hypothetical exploration of substituents on the bromophenyl ring of N-(2-bromophenyl)thian-3-amine could involve the following modifications:
| Modification | Rationale | Potential Impact |
| Shifting Bromine to para-position | Alter steric and electronic profile | Change in binding mode and affinity |
| Adding a meta-methoxy group | Increase electron density, potential H-bond acceptor | Improved solubility and/or target interaction |
| Adding a para-trifluoromethyl group | Strong electron-withdrawing group, increase lipophilicity | Enhanced metabolic stability and cell permeability |
| Adding a para-amino group | Introduce a basic center, potential H-bond donor | Modulated solubility and target-specific interactions nih.gov |
This table is illustrative and based on general medicinal chemistry principles.
The synthesis of such derivatives often involves transition-metal-catalyzed cross-coupling reactions, where the bromine atom can be replaced or used to direct the addition of other groups. acs.org
Structural Variations of the Thian Ring System (e.g., Ring Size, Heteroatom Identity, Substituent Placement)
The thian (tetrahydrothiopyran) ring is a saturated sulfur-containing heterocycle. Its conformation and the presence of the sulfur atom can be crucial for biological activity. Variations in this ring system offer another avenue for optimizing the parent compound.
Ring Size: Altering the ring size to a five-membered (thiolane) or seven-membered (thiepane) ring would change the puckering and the spatial orientation of the substituents. This modification can be critical for fitting into a specific protein binding pocket.
Heteroatom Identity (Bioisosteric Replacement): Replacing the sulfur atom with other heteroatoms is a common bioisosteric strategy. pressbooks.pubresearchgate.net Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological effects. nih.gov For example, replacing the sulfur with:
Nitrogen (to form a piperidine (B6355638) ring): This would introduce a basic center, potentially altering solubility and allowing for salt formation. nih.gov
Oxygen (to form a tetrahydropyran (B127337) ring): This would change the hydrogen bonding capacity and polarity.
Selenium (to form a selenane ring): This would alter the size and electronic properties of the heterocycle.
The replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been shown to increase polarity and reduce metabolic degradation in some CB2 ligands. rsc.org Similarly, replacing a thiazoline (B8809763) with an oxazoline (B21484) ring can profoundly alter a ligand's reactivity. rsc.org
Substituent Placement: The amine substituent is at the 3-position of the thian ring in the parent compound. Moving it to the 2- or 4-position would create regioisomers with different spatial arrangements, potentially leading to improved interactions with a target. Furthermore, adding other substituents, such as alkyl groups, to the thian ring could modulate its lipophilicity and steric bulk. omicsonline.org
| Ring System | Modification Type | Potential Advantage |
| Thiolane (5-membered) | Ring Contraction | Altered ring pucker and substituent orientation |
| Thiepane (7-membered) | Ring Expansion | Increased flexibility and conformational possibilities |
| Piperidine | Heteroatom Replacement (N for S) | Introduction of basicity, altered H-bonding nih.gov |
| Tetrahydropyran | Heteroatom Replacement (O for S) | Altered polarity and H-bonding capacity |
This table is illustrative and based on established principles of bioisosterism and medicinal chemistry. researchgate.netnih.gov
Exploration of Different Linker Chemistries between Aryl and Sulfur Heterocycle Components
The N-H amine group in this compound serves as a simple linker. The chemistry of this linker can be varied to alter the distance, rigidity, and electronic properties connecting the two main fragments of the molecule.
Strategies for linker modification include:
Amide Bond Formation: Acylating the amine to form an amide linker introduces a planar, hydrogen-bond-accepting carbonyl group. While potentially susceptible to hydrolysis, amides can also form strong interactions with biological targets. pressbooks.pub Bioisosteres for amides, such as triazoles or oxadiazoles, can offer similar geometry with improved metabolic stability. pressbooks.pubnih.gov
Urea (B33335) or Thiourea Linkages: These linkers provide different hydrogen bonding patterns and geometries compared to a simple amine or amide.
"Click Chemistry": Using reactions like the copper-catalyzed azide-alkyne cycloaddition to form a triazole linker is a modern and efficient method. frontiersin.org Triazole rings can act as amide bond mimics, offering rigidity and metabolic stability. nih.govfrontiersin.org
Sulfonamide Formation: This creates a stable, tetrahedral linker that can act as a hydrogen bond donor.
Switchable Linkers: Advanced strategies involve linkers that can change their state, such as the ethene sulfonyl fluoride (B91410) (ESF) linker, which can react sequentially with different nucleophiles, allowing for the controlled assembly of complex molecules. chemrxiv.org
Introduction of Additional Functional Groups for Modulating Molecular Interactions
Introducing additional functional groups is a fundamental strategy in drug design to fine-tune a molecule's properties. acs.org These groups can be added to the aryl ring, the thian ring, or the linker to modulate interactions with a target protein or to improve pharmacokinetic properties. nih.gov
Key Functional Groups and Their Roles:
Hydrogen Bond Donors/Acceptors: Groups like hydroxyls, amides, or sulfonamides can be introduced to form specific hydrogen bonds within a binding site, often increasing potency and selectivity. rsc.org
Ionizable Groups: Carboxylic acids or basic amines can be added to improve aqueous solubility and allow for salt formation. The ionization state of a drug is crucial for its absorption, distribution, and target binding. rsc.org
Hydrophobic Groups: Alkyl or aryl groups can be introduced to interact with hydrophobic pockets in a target protein. omicsonline.org However, excessive lipophilicity can lead to poor solubility and non-specific binding. rsc.org
Halogens: Beyond the existing bromine, other halogens like fluorine can be added to block metabolic oxidation sites or to modulate pKa.
The rational placement of these groups is often guided by computational modeling and an understanding of the target's structure. nih.gov For example, if a binding pocket has a known acidic residue, introducing a basic functional group on the ligand could lead to a favorable ionic interaction.
Computational and Theoretical Investigations of N 2 Bromophenyl Thian 3 Amine
Molecular Docking Studies for Predicting Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.
The initial step in a docking study involves defining the three-dimensional structure of the target biomacromolecule, often obtained from crystallographic data or homology modeling. Docking algorithms then systematically explore the conformational space of the N-(2-bromophenyl)thian-3-amine ligand within the specified binding sites of the receptor. These sites can include the active site of an enzyme or allosteric sites that modulate the protein's function. hzdr.demdpi.com
The process identifies the most stable binding poses, which are the ligand conformations and orientations that result in the most favorable interactions. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the protein. For this compound, the secondary amine could act as a hydrogen bond donor or acceptor, the thian ring could engage in hydrophobic interactions, and the bromophenyl group could form halogen bonds or pi-stacking interactions.
Docking programs employ scoring functions to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. frontiersin.org This value, often expressed as a binding energy in kcal/mol, helps to rank different ligands or different binding poses of the same ligand. mdpi.com A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and a higher predicted affinity. These computational predictions are valuable for prioritizing compounds for experimental testing.
To illustrate, the following table presents hypothetical docking results of this compound against several potential protein targets, chosen for their relevance in studies of similar amine-containing molecules.
Table 1: Illustrative Molecular Docking Results for this compound This table contains hypothetical data for illustrative purposes.
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Serotonin 5-HT2C Receptor | 6BQG | -8.5 | Asp134, Ser138, Phe327 |
| Cathepsin B | 1HGN | -7.9 | Gln23, Cys29, His199 |
| Dihydrofolate Reductase (DHFR) | 1DHF | -7.2 | Ile7, Ala9, Leu54 |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. mdpi.com These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics. researchgate.net For such calculations, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. nih.govacs.org
The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chinesechemsoc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. ajchem-a.comtandfonline.com
Furthermore, the charge distribution across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. tandfonline.com These maps highlight the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insights into charge transfer and bonding interactions within the molecule. tandfonline.com
Table 2: Illustrative DFT-Calculated Properties of this compound This table contains hypothetical data for illustrative purposes, calculated at the B3LYP/6-311++G(d,p) level.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.1 Debye |
| Mulliken Charge on N | -0.45 e |
DFT calculations are a reliable method for predicting the vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. acs.orgresearchgate.net Theoretical vibrational frequencies and NMR chemical shifts can be calculated from the optimized molecular geometry. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net It is a common practice to apply scaling factors to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculations. tandfonline.comresearchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table contains hypothetical data for illustrative purposes.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Hypothetical) |
|---|---|---|
| FT-IR (cm⁻¹) | ||
| N-H Stretch | 3350 | 3345 |
| Aromatic C-H Stretch | 3065 | 3060 |
| Aliphatic C-H Stretch | 2920 | 2915 |
| C-N Stretch | 1280 | 1275 |
| ¹H NMR (ppm) | ||
| N-H Proton | 4.1 | 4.0 |
| Aromatic Protons | 6.8 - 7.6 | 6.7 - 7.5 |
| Thian Protons | 1.8 - 3.5 | 1.7 - 3.4 |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 115 - 145 | 114 - 144 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interaction Analysis
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. youtube.com An MD simulation of this compound, either in a solvent or within a protein binding site, can reveal its conformational flexibility and the stability of its interactions with its environment. nih.gov
When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose over a period of nanoseconds or longer. By tracking the positions of all atoms over time, these simulations can confirm whether key interactions, such as hydrogen bonds, are maintained. The analysis of the simulation trajectory, often through metrics like the root-mean-square deviation (RMSD), can indicate the stability of the complex. This dynamic view provides a more realistic understanding of the binding event than the static picture offered by molecular docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery and chemical research. routledge.commdpi.com It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comspu.edu.sy By quantifying physicochemical properties, known as molecular descriptors, and relating them to a measured biological endpoint, QSAR models enable the prediction of activity for novel or untested compounds. spu.edu.syacs.org This predictive capability is invaluable for prioritizing the synthesis of new derivatives with potentially enhanced efficacy, thereby streamlining the design and development process. spu.edu.synih.gov
The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure and properties. mdpi.com The process involves several key stages: the selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors for each compound, the development of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. mdpi.comresearchgate.net
For a molecule such as this compound, a QSAR study would involve synthesizing a series of analogues by modifying specific parts of the structure, for instance, by altering the substituents on the phenyl ring or modifying the thian ring. The biological activity of these compounds would then be determined through in vitro assays. Subsequently, a QSAR model would be developed to guide the design of further analogues with optimized activity.
A crucial aspect of QSAR is the selection of appropriate molecular descriptors that can effectively capture the structural variations responsible for the differences in biological activity. wiley.com These descriptors can be broadly categorized into several classes:
Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The presence of the bromine atom and the nitrogen and sulfur heteroatoms in this compound suggests that electronic effects could play a significant role in its interactions with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. researchgate.net Descriptors such as molecular volume, surface area, and specific conformational parameters are important for understanding how a molecule fits into a receptor's binding site.
Hydrophobic Descriptors: These describe the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. spu.edu.sy The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. researchgate.net
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching. mdpi.com
The development of a robust QSAR model for this compound and its derivatives would allow researchers to identify the key structural features that govern its biological activity. researchgate.net For example, a model might reveal that increasing the electron-withdrawing nature of the substituent on the phenyl ring enhances activity, while bulky substituents are detrimental. This knowledge would provide a rational basis for the design of new compounds with improved potency and selectivity. The ultimate goal of such a study would be to create a predictive tool that accelerates the discovery of lead compounds for a specific therapeutic target. researchgate.net
To illustrate the application of QSAR in the predictive design of analogues of this compound, a hypothetical dataset and resulting QSAR model are presented below. This example demonstrates how various molecular descriptors could be correlated with a hypothetical biological activity (e.g., inhibitory concentration, IC50).
Table 1: Hypothetical Dataset of this compound Analogues and their Biological Activity
| Compound | R-Group | IC50 (µM) | log(1/IC50) |
| 1 | H | 10.5 | 4.98 |
| 2 | 4-Cl | 5.2 | 5.28 |
| 3 | 4-F | 7.8 | 5.11 |
| 4 | 4-CH3 | 15.1 | 4.82 |
| 5 | 3-NO2 | 2.1 | 5.68 |
| 6 | 2-OCH3 | 20.3 | 4.69 |
| 7 | 4-Br | 4.5 | 5.35 |
| 8 | 3-CN | 3.0 | 5.52 |
Table 2: Selected Molecular Descriptors for the Hypothetical Analogues
| Compound | logP | Molecular Weight | Dipole Moment (Debye) | HOMO (eV) |
| 1 | 3.52 | 272.20 | 2.15 | -5.89 |
| 2 | 4.05 | 306.64 | 2.87 | -6.01 |
| 3 | 3.68 | 290.19 | 2.95 | -5.95 |
| 4 | 3.91 | 286.23 | 2.05 | -5.78 |
| 5 | 3.45 | 317.19 | 4.52 | -6.25 |
| 6 | 3.60 | 302.23 | 2.48 | -5.71 |
| 7 | 4.18 | 351.09 | 2.85 | -6.05 |
| 8 | 3.28 | 297.20 | 4.88 | -6.31 |
Using multiple linear regression on this hypothetical data, a QSAR equation might be derived, such as:
log(1/IC50) = 0.85 * (Dipole Moment) - 0.25 * (logP) + 0.15 * (HOMO) + 2.5
This equation would suggest that higher biological activity is associated with a larger dipole moment, lower hydrophobicity, and a higher HOMO energy level. Such a model, once rigorously validated, could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the selection of the most promising candidates for synthesis and further testing. nih.gov
Mechanistic Investigations of Molecular Interactions for N 2 Bromophenyl Thian 3 Amine Analogues
Enzyme Binding and Modulation Mechanisms
The interaction of small molecules with enzymes is a cornerstone of pharmacology. These interactions can lead to the modulation of the enzyme's catalytic activity, which is a common strategy for therapeutic intervention. For analogues of N-(2-bromophenyl)thian-3-amine, the nature of the thiane (B73995) ring and the substituted phenyl group dictates how they fit into and interact with enzyme active or allosteric sites.
Enzyme inhibitors can be broadly classified based on their binding site: orthosteric inhibitors bind to the active site where the natural substrate binds, while allosteric inhibitors bind to a different, topographically distinct site on the enzyme. nih.govimrpress.com
Orthosteric Binding : Orthosteric inhibitors directly compete with the endogenous substrate for access to the enzyme's active site. nih.gov The binding affinity is determined by how well the inhibitor's structure complements the shape and chemical environment of this site. For analogues containing the bromophenyl group, interactions such as halogen bonds, hydrophobic interactions, and pi-stacking can contribute to binding within a catalytic pocket.
Allosteric Binding : Allosteric modulators bind to sites that are less conserved across protein families, which can offer greater selectivity. nih.govimrpress.com This binding event induces a conformational change in the enzyme that propagates to the active site, altering its ability to bind the substrate or perform catalysis. nih.govnih.gov For example, 2-aminothiazole (B372263) derivatives have been identified as allosteric modulators of protein kinase CK2, binding to a novel pocket at the interface of the αC helix and the glycine-rich loop, outside the ATP-binding site. nih.gov This binding stabilizes an inactive conformation of the kinase. nih.gov The identification of such sites often relies on techniques like X-ray crystallography, molecular docking simulations, and various spectroscopic methods. imrpress.comnih.govresearchgate.net The discovery of allosteric sites provides an alternative strategy for kinase modulation, moving away from the highly conserved ATP-binding pocket. imrpress.com
The distinction between these binding modes is critical. While orthosteric drugs typically block enzyme activity completely, allosteric modulators can fine-tune it, either enhancing (Positive Allosteric Modulators, PAMs) or reducing (Negative Allosteric Modulators, NAMs) the enzyme's function. nih.govnih.gov
Enzyme kinetics studies are essential for elucidating the mechanism of inhibition. nih.govsci-hub.se These studies measure how an inhibitor affects the rate of the enzymatic reaction at varying substrate concentrations. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. wikipedia.org
Competitive Inhibition : The inhibitor binds only to the free enzyme, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not change the maximum velocity (V_max). wikipedia.org
Non-competitive Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This decreases the V_max but does not affect the K_m. wikipedia.org
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition decreases both V_max and K_m. wikipedia.org
The potency of an inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (K_i). The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on substrate concentration, whereas the K_i is a true dissociation constant. nih.govsci-hub.se
For example, studies on a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (FA2), revealed its inhibitory activity against α-glucosidase and α-amylase. researchgate.net Kinetic analysis showed a non-competitive mode of inhibition for both enzymes. researchgate.net Similarly, novel quinolinyl-iminothiazoline derivatives containing a bromophenyl group were found to be potent inhibitors of alkaline phosphatase. nih.gov The most active compound in this series also demonstrated a non-competitive inhibition mechanism. nih.gov
Table 1: Inhibition Kinetics of this compound Analogues Against Various Enzymes
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) | Inhibition Type | K_i (µM) | Source |
|---|---|---|---|---|---|
| (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Alkaline Phosphatase | 0.337 ± 0.015 | Non-competitive | 0.203 ± 0.001 | nih.gov |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-glucosidase | 5.17 ± 0.28 | Non-competitive | -0.320 ± 0.001 | researchgate.net |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-amylase | 18.82 ± 0.89 | Non-competitive | 0.141 ± 0.01 | researchgate.net |
Characterization of Protein–Ligand Interaction Interfaces
A detailed understanding of the binding interface between a ligand and its protein target is crucial for structure-based drug design. nih.govacs.org This involves identifying the specific amino acid residues that form the binding pocket and the nature of the non-covalent interactions that stabilize the complex.
Computational methods, particularly molecular docking, are powerful tools for predicting these interactions. mdpi.comnih.govajchem-a.com Docking simulations place a ligand into the 3D structure of a protein target to predict its preferred binding mode and affinity. For example, docking studies of 2-aminothiazole derivatives with protein kinase CK2 suggested that they bind to an allosteric pocket located at the interface between the αC helix and the glycine-rich loop. nih.gov Similarly, the binding mode of a selective covalent ligand for the A₂B adenosine (B11128) receptor was predicted using homology modeling and docking, identifying key interactions with residues like N254 and F173. universiteitleiden.nl
Experimental validation of these computational models is essential. Site-directed mutagenesis, where specific amino acid residues in the binding pocket are mutated, can confirm their importance for ligand binding and function. uzh.ch For instance, mutagenesis studies were used to identify the binding site of a selective α1B-adrenoceptor antagonist, revealing that the non-conserved residue V197 plays a major role in its selectivity. uzh.ch Other biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide high-resolution structural information about the protein-ligand complex. nih.govnih.gov These combined computational and experimental approaches provide a comprehensive picture of the interaction interface, guiding the optimization of lead compounds to enhance potency and selectivity.
Interactions with Nucleic Acids (DNA/RNA) and Other Biomacromolecules
While direct mechanistic studies on the interaction of this compound with nucleic acids have not been extensively reported in publicly available literature, research into its structural analogues provides significant insights into their engagement with other critical biomacromolecules, particularly protein enzymes. These studies reveal that the core N-aryl amine scaffold is a key pharmacophore for potent and selective inhibition of various protein kinases and enzymes involved in cellular signaling and inflammation.
Investigations into classes of compounds analogous to this compound, such as N-aryl thieno-pyrimidines, N-aryl thiazoles, and N-aryl thiophenes, demonstrate a consistent pattern of interaction with the ATP-binding sites of protein kinases or the active sites of other enzymes.
Protein Kinase Inhibition by N-Aryl Thieno-pyrimidine Analogues
A notable study focused on a library of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their related pyrido and pyrazino analogues. nih.gov These compounds were evaluated for their inhibitory activity against a panel of five protein kinases. The N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine series, in particular, was identified as a promising source for developing new inhibitors of Casein Kinase 1 (CK1) and CLK1 kinase. nih.gov The inhibitory potency is quantified by IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Analogue Class | Target Biomacromolecule | Key Finding | Reference |
|---|---|---|---|
| N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | CK1δ/ε (Protein Kinase) | Identified as promising pharmacological inhibitors. | nih.gov |
| N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | CLK1 (Protein Kinase) | Identified as promising pharmacological inhibitors. | nih.gov |
Interaction with Tubulin and Lipoxygenase
Further research into related structures highlights the versatility of the N-aryl amine motif in targeting different biomacromolecules.
One line of investigation explored 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes, which bear a structural resemblance to the core thiophene-amine structure. These compounds were found to be potent antitubulin agents. acs.org Specifically, compounds such as the p-fluoro-, p-methyl-, and p-methoxyphenyl substituted analogues demonstrated high antiproliferative activities with IC₅₀ values in the low nanomolar range (2.5 to 6.5 nM) against certain cell lines. Their mechanism involves the direct inhibition of tubulin polymerization, a critical process for cell division. Molecular docking simulations indicated that these molecules likely bind to the colchicine (B1669291) site of tubulin. acs.org
Another study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives revealed their function as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation. nih.gov The research aimed to establish a structure-activity relationship to optimize this inhibitory effect. The compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, for instance, was noted for its potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov
| Analogue Class | Target Biomacromolecule | Observed Interaction/Inhibition | Reference |
|---|---|---|---|
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes | Tubulin | Inhibition of tubulin polymerization; binding at the colchicine site. IC₅₀ values from 2.5 to 6.5 nM. | acs.org |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LOX) | Direct inhibition of enzyme activity. | nih.gov |
These findings collectively suggest that while the specific interactions of this compound itself are not fully elucidated, its analogues are potent modulators of protein function, particularly as enzyme inhibitors. The N-aryl amine scaffold appears to be a privileged structure for binding within the active or allosteric sites of various enzymes, leading to the interruption of their catalytic cycles.
Structure Activity Relationship Sar Studies for N 2 Bromophenyl Thian 3 Amine and Its Derivatives
Influence of Substituent Effects on Molecular Interaction Profiles
The nature and position of substituents on the N-(2-bromophenyl)thian-3-amine framework can dramatically alter its electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets. mdpi.com The 2-bromo substituent on the phenyl ring is a particularly important feature. Halogen atoms like bromine can form halogen bonds, a type of noncovalent interaction with electron-donating atoms in a protein's binding site, which can significantly affect affinity. nih.gov
Studies on related scaffolds have shown that the position and type of halogen substituent have varied effects on activity. For instance, in a series of ferulic acid derivatives, the inhibitory activity against different bacterial strains was dependent on whether a bromine atom was at the 2-, 3-, or 4-position of the phenyl ring. tandfonline.com Similarly, for some quinoxaline (B1680401) urea (B33335) analogs, a 2-bromophenyl group was found to be a key component for activity. nih.gov The electron-withdrawing nature of bromine can also modulate the pKa of the amine and influence hydrogen bonding capabilities.
Replacing the bromine with other groups provides further insight. The introduction of electron-withdrawing groups (EWGs) like chlorine or fluorine, or electron-donating groups (EDGs) such as methyl, can alter the molecule's interaction profile. nih.gov In studies of other scaffolds, moving from a bromine to a chlorine or fluorine atom, or to a methyl group, has been shown to tune biological activity, often by modifying hydrophobic interactions and the electronic character of the aromatic ring. nih.govacs.org
| Substituent Modification | Position | Observed Effect on Interaction Profile | Reference |
| Bromine (Br) | Phenyl Ring (ortho) | Can form halogen bonds; acts as an electron-withdrawing group, influencing ring electronics. | nih.gov |
| Chlorine (Cl) | Phenyl Ring (ortho) | Similar electron-withdrawing effects to bromine, can also participate in halogen bonding. | nih.govacs.org |
| Fluorine (F) | Phenyl Ring (ortho) | Strong electron-withdrawing properties; can form hydrogen bonds and alter metabolic stability and membrane permeability. | acs.orgnih.gov |
| Methyl (CH₃) | Phenyl Ring (ortho) | Electron-donating group; increases hydrophobicity and can provide favorable van der Waals contacts. | nih.gov |
| Trifluoromethyl (CF₃) | Phenyl Ring (ortho) | Potent electron-withdrawing group; can significantly alter electronic properties and lipophilicity. | acs.org |
This table is generated based on general principles of substituent effects in medicinal chemistry and findings from related compound series.
Conformational Flexibility and its Impact on Ligand-Target Recognition
The three-dimensional shape of a molecule is critical for its ability to bind to a target. The this compound scaffold possesses significant conformational flexibility, primarily due to the non-aromatic thian ring. acs.org The six-membered thian ring typically adopts a stable chair conformation, which places substituents in either axial or equatorial positions. The relative orientation of the N-(2-bromophenyl)amino group can have a profound impact on how the molecule presents its key interacting features to a binding pocket.
Computational and experimental studies on related 4-aminothianes have demonstrated the existence of distinct conformational isomers. acs.org The energetic preference for an axial versus an equatorial conformation can be influenced by other substituents on the thian ring. This conformational preference is a critical factor in ligand-target recognition, as one conformation may fit optimally into a receptor's binding site while another does not. conicet.gov.ar The flexibility allows the ligand to adapt its shape to match the topology of the binding site, but this can come at an entropic cost. researchgate.net Therefore, designing more rigid analogs that lock the molecule into its "bioactive" conformation is a common strategy to enhance potency.
| Conformation | Description | Impact on Target Recognition | Reference |
| Chair (Equatorial) | The N-(2-bromophenyl)amino substituent occupies a position in the "equator" of the thian ring. | Often the lower energy and more stable conformation, potentially presenting a broader interaction surface. | acs.org |
| Chair (Axial) | The N-(2-bromophenyl)amino substituent occupies a position parallel to the ring's axis. | May be required for optimal interaction with specific, deep binding pockets; can introduce steric clashes. | acs.org |
| Twist-Boat | A higher-energy, more flexible conformation of the thian ring. | Generally less stable, but may be adopted to overcome specific steric hurdles within a binding site. | nih.gov |
This table illustrates the fundamental conformational possibilities of the thian ring system.
Design and Evaluation of Bioisosteric Replacements within the Molecular Scaffold
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group for another with similar physicochemical characteristics. nih.govresearchgate.net For the this compound scaffold, several key components are amenable to bioisosteric replacement.
The 2-bromophenyl moiety can be replaced with other ring systems. For example, replacing a phenyl ring with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can introduce new hydrogen bonding opportunities, alter solubility, and modulate metabolic stability. conicet.gov.arresearchgate.net The bromine atom itself is a classical bioisostere of a methyl group in some contexts, though their electronic properties differ. More commonly, it is swapped with other halogens (F, Cl) or pseudo-halogens like the cyano (CN) group to fine-tune electronic interactions and binding affinity. estranky.sk
The thian ring also offers opportunities for modification. The sulfur atom can be replaced with an oxygen (to give a morpholine (B109124) or oxane derivative) or a carbon (a cyclohexane (B81311) derivative). acs.org Such changes significantly impact the ring's geometry, polarity, and hydrogen bonding capacity. Saturated, C(sp3)-rich scaffolds like bicyclo[1.1.1]pentane (BCP) are increasingly used as bioisosteres for phenyl rings to improve solubility and metabolic profiles. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Bromine (Br) | Fluorine (F), Chlorine (Cl) | Modulate halogen bonding potential, size, and electronic effects. | nih.gov |
| Phenyl Ring | Pyridine, Thiophene | Introduce heteroatoms to alter polarity, solubility, and create new H-bonding vectors. | conicet.gov.arresearchgate.net |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve "drug-like" properties such as solubility and metabolic stability; maintain substituent vectors. | nih.gov |
| Thian (Sulfur atom) | Oxane (Oxygen atom) | Alters ring polarity and hydrogen bond accepting potential. | acs.org |
| Thian (Sulfur atom) | Cyclohexane (CH₂) | Removes the heteroatom, increasing lipophilicity and removing potential metabolic sites. | acs.org |
This table outlines potential bioisosteric replacements for key parts of the this compound scaffold.
Development of Pharmacophore Models and Strategies for Lead Optimization
Pharmacophore modeling is a computational method that distills the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. researchgate.netnih.gov A pharmacophore model for this compound derivatives would typically include features such as a hydrogen bond donor (the amine), an aromatic ring (the phenyl group), and potentially a hydrophobic feature or halogen bond acceptor corresponding to the bromine atom. nih.gov
Once a pharmacophore hypothesis is generated and validated, it becomes a powerful tool for lead optimization. nih.gov It can be used as a 3D query to screen large virtual databases of compounds to identify novel scaffolds that match the required features, a process known as virtual screening. nih.govacs.org This can rapidly lead to the discovery of new, structurally diverse lead compounds.
Furthermore, the pharmacophore model guides the rational design of new analogs. nih.gov By understanding which features are critical for activity, chemists can focus modifications on non-essential parts of the molecule to improve other properties, such as selectivity or pharmacokinetics, while ensuring the key binding interactions are maintained. For example, the model might show that the thian ring acts mainly as a scaffold to correctly position the phenylamine group, suggesting it could be replaced by other linkers without loss of activity. researchgate.net This integrated approach of SAR, bioisosterism, and computational modeling is central to modern drug discovery. nih.gov
N 2 Bromophenyl Thian 3 Amine As a Synthetic Building Block and Chemical Probe
Utility in the Construction of Complex Molecular Architectures
The presence of both a nucleophilic secondary amine and an electrophilically activatable aryl bromide makes N-(2-bromophenyl)thian-3-amine a valuable precursor for the synthesis of diverse and complex molecular architectures, particularly nitrogen- and sulfur-containing heterocyclic compounds. The inherent reactivity of this molecule allows for its participation in a variety of powerful cross-coupling and cyclization reactions.
One of the most prominent applications of similar 2-bromoaniline (B46623) derivatives is in the synthesis of phenothiazines, a class of compounds with significant pharmacological activities. nih.gov The synthetic strategy typically involves an initial ortho-thioarylation of an aniline (B41778) derivative, followed by an intramolecular cyclization. nih.gov In the context of this compound, the thian ring already provides the sulfur atom, setting the stage for intramolecular C-N bond formation to construct tricyclic systems. Transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in achieving such transformations. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of carbon-nitrogen bonds by coupling amines with aryl halides, and its development has significantly expanded the toolkit for synthesizing aryl amines. wikipedia.org
The reactivity of the aryl bromide in this compound also allows for the application of other palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. rsc.org This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with various organoboron reagents, allowing for the introduction of a wide range of substituents, including alkyl, alkenyl, or other aryl groups. rsc.orgresearchgate.net This versatility is crucial for building molecular complexity and generating derivatives with diverse steric and electronic properties.
Furthermore, intramolecular cyclization reactions of similar (2-bromophenyl)alkynes catalyzed by palladium(0) complexes have been shown to produce exocyclic indans and tetralins stereoselectively. sinica.edu.tw This suggests that derivatives of this compound, where the amine is appropriately functionalized with an alkyne-containing moiety, could serve as precursors for complex polycyclic structures. The general synthetic utility is highlighted in the following table, which outlines potential transformations.
| Reaction Type | Reactant | Catalyst/Reagent | Potential Product Type | Reference |
| Intramolecular Buchwald-Hartwig Amination | This compound | Palladium catalyst, Base | Tricyclic thia-aza heterocycle | wikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | This compound | Palladium catalyst, Organoboron reagent | Aryl-substituted thian-3-amine (B2788540) | rsc.orgresearchgate.net |
| Heck/Suzuki Cascade | N-(2-bromophenyl)acrylamide derivative | Palladium catalyst, Organoboron reagent | Chiral indolin-2-ones | researchgate.net |
| Intramolecular Cyclization | (2-Bromophenyl)alkyne derivative | Palladium(0) catalyst | Exocyclic indans and tetralins | sinica.edu.tw |
These catalytic methods offer a pathway to a variety of complex molecules that would be challenging to synthesize through traditional methods, underscoring the value of this compound as a key synthetic intermediate.
Application in Combinatorial Chemistry for Library Generation
The principles of combinatorial chemistry aim to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. researchgate.net The structural features of this compound make it an excellent scaffold for diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex molecules from a common starting material. amazonaws.comsemanticscholar.org
The two reactive sites on the molecule, the secondary amine and the aryl bromide, can be functionalized independently or in tandem to introduce a wide array of chemical diversity. The secondary amine can be readily acylated, alkylated, or engaged in reductive amination to introduce various side chains. Simultaneously or sequentially, the aryl bromide can be subjected to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce different substituents onto the phenyl ring. wikipedia.orgrsc.orgresearchgate.net
This dual functionalization capability allows for the generation of a combinatorial library with variations at two distinct points of the molecule. For instance, a library could be constructed by reacting this compound with a set of different acyl chlorides to modify the amine, followed by reacting each of these products with a set of different boronic acids via Suzuki coupling. This approach would result in a matrix of compounds with diverse functionalities.
The following table illustrates a hypothetical combinatorial library generation scheme based on this compound.
| Scaffold | Functionalization Site 1 (Amine) | Reagent Set A (e.g., Acyl Chlorides) | Functionalization Site 2 (Aryl Bromide) | Reagent Set B (e.g., Boronic Acids) | Resulting Library |
| This compound | -NH- | R1-COCl, R2-COCl, ... | -Br | R'1-B(OH)2, R'2-B(OH)2, ... | A matrix of N-acylated, C-arylated thian-3-amine derivatives |
The generation of such libraries is crucial for high-throughput screening campaigns aimed at identifying new bioactive molecules or materials with desired properties. The structural rigidity of the phenyl and thian rings, combined with the flexibility of the introduced substituents, can lead to compounds with specific three-dimensional arrangements that are suitable for interacting with biological targets or forming ordered materials.
Development as a Chemical Probe for Investigating Biological Pathways at a Molecular Level
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or in vivo context. nih.govnih.gov The development of effective chemical probes requires a scaffold that can be readily modified to optimize potency, selectivity, and other properties like cell permeability and metabolic stability. This compound presents a promising starting point for the design of such probes.
The synthesis of bromophenol hybrids with N-containing heterocyclic moieties has been explored for the development of potential anticancer agents. nih.govmdpi.com These studies often involve evaluating the biological activity of a library of synthesized derivatives against various cancer cell lines to identify promising candidates and understand structure-activity relationships. nih.gov The this compound scaffold can be similarly utilized to generate derivatives for screening against a wide range of biological targets.
A key strategy in developing chemical probes is the incorporation of a reporter group, such as a fluorescent tag, which allows for the visualization and quantification of the probe's interaction with its target. nih.govmdpi.com The this compound scaffold offers multiple sites for the attachment of a linker and a fluorescent dye without significantly perturbing the core structure responsible for binding. For example, the secondary amine could be functionalized with a linker that terminates in a group suitable for conjugation with a fluorophore.
The following table outlines the key steps and considerations in the development of a chemical probe based on the this compound scaffold.
| Development Stage | Objective | Methodology | Key Considerations | Reference |
| Library Synthesis | Identify a "hit" compound with initial activity against a target. | Combinatorial synthesis of derivatives by modifying the amine and aryl bromide. | Diversity of functional groups to explore chemical space. | nih.govmdpi.com |
| Structure-Activity Relationship (SAR) Studies | Optimize the potency and selectivity of the hit compound. | Systematic modification of the hit compound and biological evaluation. | Understanding how structural changes affect biological activity. | nih.gov |
| Linker and Fluorophore Attachment | Create a fluorescent probe for target engagement studies. | Functionalize a non-critical position of the optimized ligand with a linker and a fluorescent dye. | Linker length and attachment point should not disrupt binding. | nih.govmdpi.com |
| In Vitro and In Vivo Evaluation | Validate the probe's utility in biological systems. | Use the fluorescent probe in cell imaging, flow cytometry, or other assays to study the target's function. | Probe specificity, cell permeability, and low background fluorescence. | nih.govrsc.org |
The ability to systematically modify the this compound scaffold makes it a valuable tool for medicinal chemists aiming to develop novel chemical probes to dissect complex biological pathways.
Potential Role in Material Science or Sensor Development (if applicable)
The unique electronic and structural properties of this compound and its derivatives suggest potential applications in material science, particularly in the development of conductive polymers and chemical sensors.
Conductive Polymers: Conductive polymers are organic polymers that possess electrical conductivity. researchgate.netmdpi.comnih.gov They are of great interest for applications in flexible electronics, displays, and sensors. mdpi.com Polythiophenes and their derivatives are a well-studied class of conductive polymers due to their stability and high conductivity. nih.gov The thian ring in this compound is a saturated analog of thiophene (B33073). However, derivatives of this compound, particularly those synthesized through coupling reactions that introduce extended π-conjugated systems, could be precursors to novel conductive materials. For example, polymerization of appropriately functionalized derivatives could lead to polymers with interesting electronic properties. ucm.es
Chemical Sensors: Chemical sensors are devices that detect the presence of specific chemical analytes. nih.gov Porphyrinoids and other macrocyclic compounds have been extensively used as sensing materials due to their ability to bind analytes and produce a measurable signal, such as a change in color or fluorescence. nih.gov The this compound scaffold can be incorporated into larger molecular systems designed to act as chemical sensors. The nitrogen and sulfur atoms can act as coordination sites for metal ions, and the aromatic ring can be functionalized to tune the electronic properties and create specific binding pockets for analytes.
Furthermore, the development of fluorescent probes from this scaffold, as discussed in the previous section, is directly relevant to the creation of fluorescent chemical sensors. A probe that exhibits a change in its fluorescence properties upon binding to a specific ion or molecule can be used as the active component of a sensor.
Metal-Organic Frameworks (MOFs): Metal-organic frameworks are porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com They have applications in gas storage, catalysis, and sensing. nih.gov Amine-functionalized organic linkers are often used in the synthesis of MOFs to introduce specific functionalities. mdpi.com Derivatives of this compound could potentially serve as novel organic linkers for the construction of MOFs with unique topologies and properties, although specific examples are not yet reported.
The potential applications in material science are summarized in the table below.
| Material Type | Potential Application | Relevant Structural Features | Key Development Steps | Reference |
| Conductive Polymers | Flexible electronics, antistatic coatings | Thian ring, potential for π-conjugated derivatives | Synthesis of polymerizable monomers and subsequent polymerization. | mdpi.comnih.govucm.es |
| Chemical Sensors | Detection of metal ions or small molecules | Nitrogen and sulfur heteroatoms for coordination, modifiable aromatic ring | Incorporation into larger sensor molecules, development of fluorescent probes. | rsc.orgnih.gov |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Amine and potential carboxylate functionalities (after modification) | Synthesis of difunctional linkers and their reaction with metal ions. | nih.govmdpi.com |
While the direct application of this compound in these areas is still emerging, its chemical versatility makes it a compound of interest for future research and development in material science.
Emerging Trends and Future Research Perspectives for N 2 Bromophenyl Thian 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex molecules like N-(2-bromophenyl)thian-3-amine traditionally involves multi-step processes that can be resource-intensive. The future of its synthesis lies in the adoption of novel and sustainable methodologies that prioritize efficiency, safety, and environmental considerations. Modern organic synthesis is increasingly moving towards greener chemistry, a trend directly applicable to the construction of N-aryl amines and sulfur-containing heterocycles. fau.eu
Key future developments include:
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgaxxam.comnih.gov For a molecule like this compound, these computational tools can predict properties, suggest synthetic routes, and design novel analogs with enhanced biological activity before they are ever synthesized in a lab. nih.govresearchgate.net
Future applications in this area include:
The table below illustrates a hypothetical output from an ML model, predicting key drug-like properties for a series of virtual analogs of the parent compound. Such data helps guide medicinal chemists in selecting which compounds to synthesize and test.
| Compound | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (pIC50) |
|---|---|---|---|---|
| This compound | Parent | 3.8 | 55 | 6.2 |
| Analog 1 | Replace -Br with -Cl | 3.4 | 80 | 6.0 |
| Analog 2 | Add 4-fluoro to phenyl ring | 4.0 | 40 | 6.5 |
| Analog 3 | Oxidize thian S to S=O | 2.9 | 150 | 6.8 |
| Analog 4 | Add methyl to amine | 4.1 | 45 | 6.3 |
Exploration of Unconventional Molecular Interaction Mechanisms
The binding of a drug to its target protein is governed by a complex network of interactions. While traditional hydrogen bonds and hydrophobic interactions are well-understood, the field is increasingly exploring the crucial role of unconventional noncovalent interactions. nih.govresearchgate.netmdpi.com The chemical structure of this compound, with its bromine and sulfur atoms, makes it a prime candidate for engaging in such interactions.
Future research should focus on:
The table below summarizes the key characteristics of these unconventional interactions relevant to the this compound scaffold.
| Interaction Type | Donor Atom | Acceptor Atom/Group | Estimated Energy (kJ/mol) | Significance |
|---|---|---|---|---|
| Halogen Bond | Bromine (Br) | O, N, S, π-systems | 9 - 12 acs.org | Improves affinity and selectivity. nih.gov |
| Sulfur-mediated H-Bond | N-H, O-H | Sulfur (S) | Comparable to N-H···O cambridge.org | Contributes to protein stability and conformation. cambridge.org |
| Chalcogen Bond | Sulfur (S) | O, N, S | Can be as strong as an H-bond biorxiv.org | Important for protein structure and function. nih.gov |
Advancements in High-Throughput Screening for Molecular Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. nih.gov As our understanding of disease biology grows, particularly in areas like protein kinases, HTS campaigns are becoming more sophisticated. chemistryworld.comacs.orgnih.govresearchgate.net
Future research involving this compound could leverage these advancements:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromophenyl)thian-3-amine, and what experimental conditions are critical for high yield?
- Methodological Answer : Multi-step coupling reactions are commonly employed. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using bromophenyl precursors and thian-3-amine derivatives can be effective. Key conditions include using Pd(PPh₃)₄ as a catalyst, NaOtBu/K₂CO₃ as a base, and toluene as a solvent under reflux (18–24 hours) . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of aryl halide to amine) and ensuring anhydrous conditions are critical for yields >85% .
Q. How can this compound be characterized to confirm its structural integrity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, thianamine protons at δ 3.1–3.5 ppm) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. enol-imine) and confirm bond angles/planarity (e.g., dihedral angles <10° between aromatic rings) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS, expecting [M+H]⁺ at m/z ~284) .
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, THF) during synthesis. Post-reaction, precipitate the compound via slow addition to ice-cwater, followed by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from MeOH/EtOAC mixtures . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from tautomerism or dynamic equilibria. For instance, X-ray may reveal a keto-amine tautomer, while NMR in solution shows averaged signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomeric interconversion and observe resolved peaks. Compare with computational models (DFT) to validate dominant tautomers .
Q. What strategies mitigate side reactions (e.g., dehalogenation or dimerization) during catalytic coupling steps?
- Methodological Answer : To suppress dehalogenation:
- Use milder bases (e.g., K₃PO₄ instead of NaOtBu) and lower temperatures (80°C vs. reflux) .
- Add stabilizing ligands (e.g., Xantphos) to Pd catalysts to prevent β-hydride elimination .
Q. How does the electronic nature of the 2-bromophenyl group influence the reactivity of thian-3-amine in cross-coupling reactions?
- Methodological Answer : The bromine substituent acts as both a directing group and a leaving site. Its electron-withdrawing effect enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (SNAr) or meta-directed C–H activation. Compare reactivity with non-halogenated analogs via Hammett plots (σₚ ≈ +0.26 for Br) to quantify electronic effects .
Q. What computational methods are suitable for predicting the catalytic activity of this compound in transition-metal complexes?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model coordination geometries and bond dissociation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer. Compare with crystallographic data (e.g., bond lengths in Pd–N complexes) to validate simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
